6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structural features, including a trifluoromethyl group and a tetrahydro-imidazo[4,5-C]pyridine core. Its significance in medicinal chemistry arises from its potential pharmacological activities, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical methods, often involving cyclization reactions of suitable precursors. Its derivatives have been explored for their biological activities, including antihypertensive effects and other therapeutic potentials.
This compound is classified as a heterocyclic organic compound, specifically a substituted imidazo[4,5-C]pyridine. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological activity.
The synthesis of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves several key steps:
The cyclization reaction usually proceeds through proto-demetallation and tautomerization steps before undergoing dehydrative cyclization to yield the desired imidazo[4,5-C]pyridine derivative. The optimization of reaction conditions such as temperature and solvent can significantly affect yield and purity.
The molecular structure of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine features:
The molecular formula for this compound is with a molecular weight of approximately 202.17 g/mol. The structure can be represented as follows:
6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for compounds like 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine often involves interaction with biological targets such as receptors or enzymes. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
Research indicates that derivatives of this compound have shown promise in modulating specific biological pathways related to hypertension and other conditions. Data from pharmacological studies suggest that these compounds may act as antagonists or agonists at certain receptors.
Relevant data on melting points and boiling points are usually determined experimentally but are not specified in the available literature.
6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has potential applications in medicinal chemistry:
Research continues to explore its utility in various therapeutic contexts and its role as a lead compound for further drug development initiatives.
The construction of the imidazo[4,5-c]pyridine scaffold relies primarily on cyclocondensation strategies using appropriately functionalized pyridine precursors. A prevalent approach involves reacting 3,4-diaminopyridine derivatives with carbonyl sources under acidic conditions. For example, formamidine acetate in refluxing 2-methoxyethanol facilitates ring closure through nucleophilic attack and dehydration, yielding the bicyclic core with reported efficiencies of 74–85% (as demonstrated in analogous imidazo[4,5-c]pyridine syntheses) [5]. Alternative cyclizing agents include polyphosphoric acid (PPA), which activates carboxylic acid intermediates (e.g., 4-(benzyloxy)benzoic acid) to form electrophilic acylium ions. Subsequent intramolecular cyclization generates the fused imidazopyridine system while tolerating electron-donating substituents like benzyloxy groups [9]. Catalyst selection critically influences yield and regioselectivity, as demonstrated in Table 1.
Table 1: Cyclization Methods for Imidazo[4,5-c]pyridine Core Synthesis
Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Formamidine Acetate | 120–130 (reflux) | 16 | 74–85 | High regioselectivity |
Polyphosphoric Acid | 140–160 | 4–8 | 65–78 | Tolerates aromatic substituents |
Triethyl Orthoformate | 80–100 | 12 | 50–70 | Mild conditions |
Incorporating the trifluoromethyl group at the C6 position employs two principal strategies: (1) direct fluorination of carbonyl precursors or (2) late-stage coupling with trifluoromethyl-containing building blocks. The Ruppert-Prakash reaction using TMSCF₃ under Lewis acid catalysis (e.g., CsF or TBAF) effectively converts ketone intermediates into tertiary alcohols, which are subsequently deoxygenated to the CHF₂/CF₃ moiety via fluorinating agents like DAST or Deoxofluor® [1] [6]. Electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent or Togni’s reagent) enable direct C–CF₃ bond formation on preformed imidazopyridine cores, though competing side reactions may reduce yields. Key reagent comparisons are shown in Table 2.
Table 2: Trifluoromethylation Approaches
Method | Reagent | Key Conditions | Yield Range (%) | Limitation |
---|---|---|---|---|
Ruppert-Prakash | TMSCF₃ | CsF, DMF, 0°C to RT | 60–75 | Requires carbonyl precursor |
Electrophilic CF₃ Transfer | Umemoto’s Reagent | CuI, DCE, 80°C | 45–65 | Low regioselectivity |
Deoxofluorination | DAST/Deoxofluor® | CH₂Cl₂, −78°C to RT | 70–85 | Handles toxic reagents |
Saturation of the pyridine ring to achieve the tetrahydro configuration necessitates precise control to avoid over-reduction of the imidazole ring. Catalytic hydrogenation (Pd/C or PtO₂) under moderate H₂ pressure (3–5 atm) in acetic acid or methanol selectively reduces the pyridinic C=N bond, stabilizing the 4,5,6,7-tetrahydro scaffold while preserving imidazole aromaticity [1] [4]. Alternative methods include transfer hydrogenation (cyclohexadiene/Pd/C) or hydride reductions (NaBH₄ with NiCl₂ catalysis), which afford yields >80% but require careful pH control (pH 4–6) to prevent imidazole ring opening. Temperature optimization is critical, as excess heat (>50°C) promotes dehalogenation of aryl-trifluoromethyl groups [3].
Unsubstituted 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS: N/A, purity: 95%) serves as a versatile scaffold for late-stage trifluoromethyl functionalization [3]. Its commercial availability enables nucleophilic alkylation at N1 or N3 using halogenated reagents (e.g., 3-bromo-1,1,1-trifluoropropane), though competing N-alkylation may necessitate protecting group strategies. Alternatively, advanced intermediates like tert-butyl 6-carboxy-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate (PubChem CID: 3159376) allow directed C6 functionalization via decarboxylative trifluoromethylation [2]. Table 3 compares precursor utility.
Table 3: Key Precursors for Functionalization
Precursor | CAS/Identifier | Key Reactivity | Optimal Pathway |
---|---|---|---|
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine·2HCl | SY3H3D682476 | Nucleophilic alkylation | N-alkylation with halotrifluoroalkanes |
5-(tert-Butoxycarbonyl)-6-carboxy analog | CID 3159376 | Decarboxylation | Metal-mediated CF₃ coupling |
4-Aryl-6-carboxy derivatives | 359686-26-3 | Electrophilic aromatics | PPA-mediated cyclization |
The polar nature of imidazopyridine intermediates complicates extraction, requiring solvent systems like CHCl₃/water with pH adjustment (pH 9–10 for freebase solubility). Chromatographic purification of trifluoromethylated intermediates on silica gel often triggers desilylation or hydrolysis, reducing yields by 15–20% [1]. Reverse-phase HPLC (C18 column; MeCN/H₂O + 0.1% TFA) resolves these issues, effectively separating regioisomers arising from N1 vs. N3 alkylation. Crystallization optimization in ethyl acetate/hexane mixtures yields high-purity (>98%) final products but is hindered by trifluoromethyl group-induced oil formation, necessitating seeding or gradient cooling [9]. Table 4 summarizes purification challenges.
Table 4: Purification Challenges and Solutions
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7